
2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole
Vue d'ensemble
Description
The compound “5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine” is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms in the rings can result in various electronic and steric effects that influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups and the conditions under which it is reacted. Pyridine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of heteroatoms can affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de la 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole ont été synthétisés et caractérisés pour leur potentiel en tant qu'agents antibactériens. Ces composés ont montré une activité contre les bactéries Gram-positives et Gram-négatives, y compris Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa et Escherichia coli. L'activité large et puissante de ces dérivés les rend significatifs dans la recherche de nouveaux médicaments antibactériens .
Matériaux luminescents
Les polymères de coordination assemblés à partir de la this compound ont été étudiés pour leurs propriétés luminescentes. Ces matériaux sont intéressants pour leurs applications potentielles dans les capteurs, les écrans et d'autres technologies nécessitant des matériaux luminescents .
Propriétés catalytiques
Les mêmes polymères de coordination mentionnés ci-dessus ont également été explorés pour leurs propriétés catalytiques. Ils ont montré un potentiel dans la dégradation des colorants organiques comme la Rhodamine B, ce qui constitue une application importante dans la remédiation environnementale et le traitement des eaux usées .
Anti-inflammatoires et anticonvulsivants
Les composés contenant la partie this compound ont été étudiés pour leurs activités anti-inflammatoires et anticonvulsivantes. Ceci est particulièrement pertinent dans le développement de nouveaux traitements pour les maladies inflammatoires chroniques et l'épilepsie .
Recherche anticancéreuse
La recherche sur les propriétés anticancéreuses des dérivés de la this compound a montré que ces composés peuvent être efficaces pour inhiber la croissance des cellules cancéreuses. Cela ouvre des possibilités pour que ces composés soient utilisés en thérapie anticancéreuse .
Industrie agrochimique
Les dérivés de la this compound ont trouvé des applications dans l'industrie agrochimique. Ils sont utilisés pour la protection des cultures contre les ravageurs et ont été incorporés dans divers produits agrochimiques.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for therapeutic intervention.
Mode of Action
If we consider its potential interaction with cdks, it may bind to the atp-binding pocket of these kinases, inhibiting their activity and subsequently disrupting cell cycle progression .
Biochemical Pathways
If it acts as a cdk inhibitor, it could affect pathways related to cell cycle progression and transcription . Inhibition of CDKs can lead to cell cycle arrest, preventing the proliferation of cells.
Result of Action
If it acts as a cdk inhibitor, it could lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. For instance, factors such as temperature can affect the stability of the compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The interactions between 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine and these biomolecules are typically characterized by binding affinities and specific molecular interactions, such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the biochemical and cellular effects of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular responses, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine.
Metabolic Pathways
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic activity . For example, it has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs .
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHQUZTYSVDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276764 | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68787-52-0 | |
| Record name | 68787-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features contribute to the antitubercular activity of these compounds?
A: Research indicates that the presence of the 1,3,4-thiadiazole nucleus plays a crucial role in the observed antitubercular activity. [, ] Furthermore, incorporating specific substituents like 2-methoxy benzaldehyde, 4-methoxy benzaldehyde, 2-hydroxy benzaldehyde, and 4-hydroxy benzaldehyde onto the core structure enhances the activity. [, ] This suggests that these substituents might be involved in key interactions with the biological target.
Q2: What are the preliminary findings regarding the antitubercular activity of these compounds?
A: Initial studies employing the Microplate Alamar Blue Assay method show promising results. Several synthesized derivatives, especially those incorporating the aforementioned substituents, exhibited comparable or even superior activity against Mycobacterium tuberculosis when compared to standard drugs like streptomycin, pyrazinamide, and ciprofloxacin. [, ] These findings highlight the potential of these compounds as lead structures for developing novel antitubercular therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

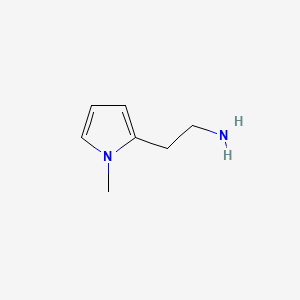

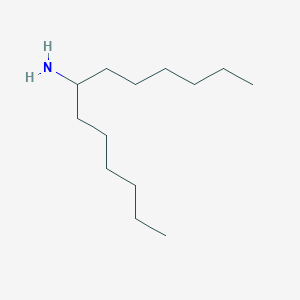


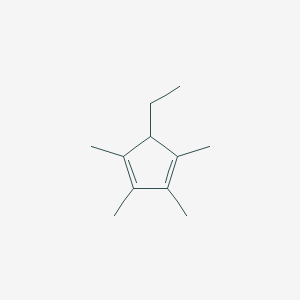
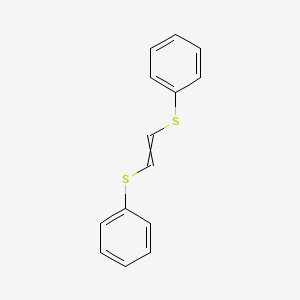

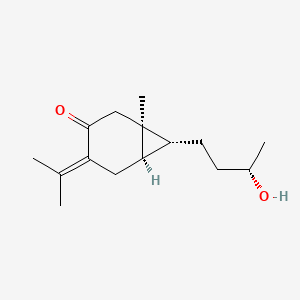

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)


